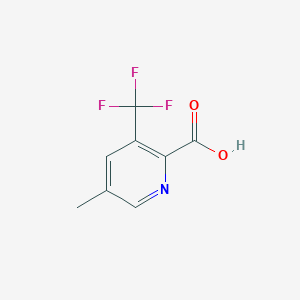![molecular formula C21H19N5O3S B2994508 N-(3,4-dimethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 835599-65-0](/img/structure/B2994508.png)
N-(3,4-dimethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C21H19N5O3S and its molecular weight is 421.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiosynthesis for PET Imaging
One application involves the radiosynthesis of derivatives for imaging purposes. For example, [18F]PBR111, a derivative within the pyrazolo[1,5-a]pyrimidine series, has been synthesized for positron emission tomography (PET) imaging of the translocator protein (18 kDa), showcasing the utility of these compounds in neuroimaging and the study of neuroinflammation (Dollé et al., 2008).
Inhibitory Activity on cGMP Phosphodiesterase
Pyrazolo[3,4-d]pyrimidones have been identified as specific inhibitors of cyclic GMP (cGMP) specific phosphodiesterase (PDE5), with potential applications in treating conditions like hypertension and erectile dysfunction (Dumaitre & Dodic, 1996).
Cognitive Impairment Treatment
Research on 3-aminopyrazolo[3,4-d]pyrimidinones has led to the discovery of potent and selective inhibitors of phosphodiesterase 1 (PDE1), with implications for treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Antiasthma Agents
Triazolo[1,5-c]pyrimidines have been explored for their activity as mediator release inhibitors, potentially offering new avenues for asthma treatment (Medwid et al., 1990).
Anticancer and Anti-5-lipoxygenase Agents
A series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating the potential therapeutic applications of these derivatives in oncology and inflammation (Rahmouni et al., 2016).
Wirkmechanismus
Target of Action
The primary target of this compound is FLT3 (FMS-like tyrosine kinase 3) . FLT3 is a receptor tyrosine kinase that plays a crucial role in immune response and stem cell proliferation . It is present in both normal and malignant lymphohematopoietic cells and is one of the most frequently altered genes in acute myeloid leukemia .
Mode of Action
The compound interacts with its target, FLT3, by inhibiting its activity. This inhibition disrupts the signaling pathways mediated by FLT3, leading to a decrease in the proliferation of cancer cells
Biochemical Pathways
The compound affects the FLT3 signaling pathway, which is involved in cell growth and proliferation . By inhibiting FLT3, the compound disrupts this pathway, leading to a decrease in the proliferation of cancer cells . The downstream effects of this disruption are complex and depend on the specific cellular context.
Pharmacokinetics
A predictive kinetic study has calculated several adme descriptors
Result of Action
The compound exhibits remarkable anticancer activity, especially against non-small cell lung cancer, melanoma, leukemia, and renal cancer models . In a 5-dose assay on nine subpanels, the compound exhibited a GI 50 (concentration for 50% of maximal effect) between 1.17 and 18.40 μM .
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-28-17-9-8-14(10-18(17)29-2)25-19(27)12-30-21-16-11-24-26(20(16)22-13-23-21)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJPGTMNMXNVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((3-bromobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2994426.png)
![16-methyl-14-phenyl-8,12-dioxa-14,15-diazatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaene](/img/structure/B2994428.png)
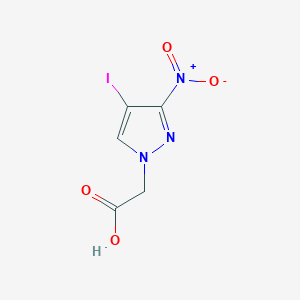
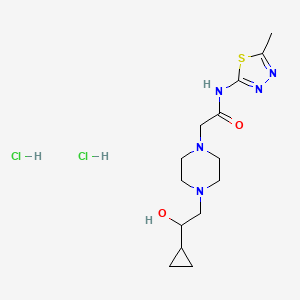
![(Z)-ethyl 2-(6-(methylsulfonyl)-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2994434.png)
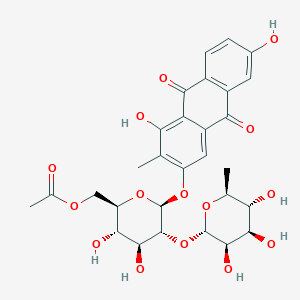
![Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate](/img/structure/B2994437.png)
![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(indolin-1-yl)methanone](/img/structure/B2994438.png)
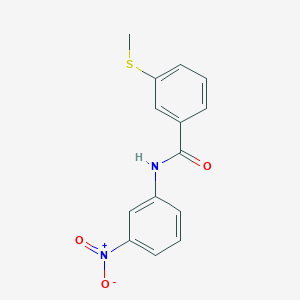
![Ethyl 2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate](/img/structure/B2994441.png)
![ethyl 2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2994443.png)
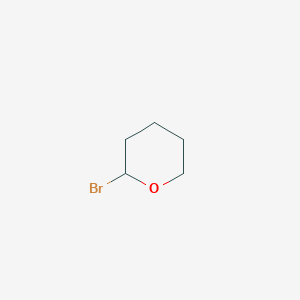
![3,4-difluoro-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B2994447.png)
